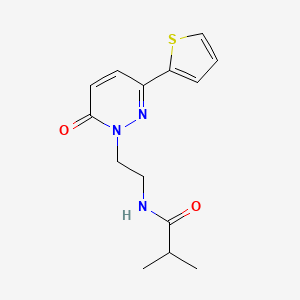

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)isobutyramide

Description

N-(2-(6-Oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)isobutyramide is a heterocyclic compound featuring a pyridazinone core substituted with a thiophen-2-yl group at position 3 and an ethyl-linked isobutyramide moiety. The pyridazinone scaffold is known for its pharmacological relevance, particularly in antimicrobial and anti-inflammatory applications . Structural characterization of such compounds often employs X-ray crystallography, with software like SHELXL (part of the SHELX suite) being widely used for refinement .

Properties

IUPAC Name |

2-methyl-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-10(2)14(19)15-7-8-17-13(18)6-5-11(16-17)12-4-3-9-20-12/h3-6,9-10H,7-8H2,1-2H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXQBGWYGNQKEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCCN1C(=O)C=CC(=N1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)isobutyramide typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the pyridazinone core, followed by the introduction of the thiophene ring and the isobutyramide group. Common reagents and conditions used in these reactions may include:

Starting Materials: Pyridazine derivatives, thiophene derivatives, and isobutyric acid derivatives.

Reagents: Oxidizing agents, reducing agents, and coupling reagents.

Conditions: Reflux, inert atmosphere, and specific temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)isobutyramide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, copper catalysts.

Solvents: Organic solvents such as dichloromethane, ethanol.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic agent for various diseases due to its pharmacological properties.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)isobutyramide would involve its interaction with specific molecular targets and pathways. This could include:

Molecular Targets: Enzymes, receptors, or ion channels.

Pathways: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be grouped based on core heterocycles (pyridazinone, quinolone) and substituents (thiophene derivatives, amide linkages). Below is a comparative analysis:

Pyridazinone Derivatives

- 2-[6-Oxo-3-(Thiomorpholin-4-yl)Pyridazin-1(6H)-yl]-N-(2-Phenylethyl)Acetamide (CAS 1324070-72-5) Structure: Replaces the thiophen-2-yl group with a thiomorpholin-4-yl ring. Molecular Formula: C₁₈H₂₂N₄O₂S (Molar Mass: 358.46 g/mol) .

Thiophene-Containing Antimicrobial Agents

- N-[2-(5-Bromothiophen-2-yl)-2-Oxoethyl]Piperazinyl Quinolones Activity: Exhibits potent antibacterial activity against Staphylococcus aureus (MIC: 0.5–2 µg/mL) . Structure: Combines a quinolone core with brominated thiophene and piperazine. The bromine atom enhances electronegativity, improving target affinity compared to non-halogenated analogs .

- 5-Nitrothiophene Derivatives

Isobutyramide-Linked Compounds

- N-Propyl-5-[2-(Thiophen-2-yl)Ethoxy]Amine Derivatives

Data Table: Structural and Functional Comparison

*Estimated based on structural analogy.

Research Findings and Mechanistic Insights

- Thiophene vs. Thiomorpholine : Aromatic thiophene rings (as in the target compound) may improve π-π stacking with bacterial DNA gyrase compared to saturated thiomorpholine .

- Amide Linkers : Isobutyramide’s branched alkyl chain likely enhances membrane permeability over linear chains (e.g., acetamide) .

- Antimicrobial Gaps: While halogenated thiophenes (e.g., bromine) show strong activity, the non-halogenated thiophen-2-yl group in the target compound may reduce potency unless compensated by other substituents .

Notes

Structural Inference: Direct pharmacological data for the target compound is absent; comparisons rely on analogs with shared motifs (pyridazinone, thiophene).

Biological Activity

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)isobutyramide is a synthetic organic compound belonging to the class of pyridazinone derivatives. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, supported by data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 293.34 g/mol. The structure includes a pyridazine ring fused with a thiophene moiety, contributing to its electronic properties and potential bioactivity.

Biological Activities

Preliminary studies suggest that compounds with similar structural features may exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds containing pyridazine and thiophene rings have demonstrated antimicrobial effects against various pathogens.

- Anti-inflammatory Effects : The presence of the thiophene moiety is associated with anti-inflammatory properties.

- Anticancer Potential : Pyridazine derivatives have shown promise as inhibitors of specific enzymes involved in cancer progression.

Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Exhibits activity against bacterial and fungal strains. | |

| Anti-inflammatory | Reduces inflammation in various models, potentially through inhibition of pro-inflammatory cytokines. | |

| Anticancer | Inhibits growth of cancer cells by targeting specific molecular pathways. |

The mechanism of action for this compound likely involves interaction with biological targets such as enzymes or receptors. The pyridazinone core may mimic natural substrates, leading to enzyme inhibition through competitive binding. Additionally, the thiophene ring can participate in π-stacking interactions, enhancing binding affinity.

Case Studies and Research Findings

- Antimicrobial Study : A study investigated the antimicrobial efficacy of various pyridazine derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibacterial agent .

- Anti-inflammatory Research : In an experimental model of inflammation, this compound demonstrated a reduction in edema and pro-inflammatory cytokine levels, indicating its potential use in treating inflammatory diseases .

- Anticancer Evaluation : A recent study focused on the anticancer properties of pyridazine derivatives revealed that this compound inhibited cell proliferation in breast cancer cell lines by inducing apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.